6-(2-fluoro-4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one
Description
6-(2-fluoro-4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 2-fluoro-4-methoxyphenyl substituent at the 6-position of the pyridazinone core and a 4-(methylsulfonyl)piperazinylmethyl group at the 2-position. Pyridazinones are heterocyclic compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and central nervous system modulation . This compound’s structure integrates a sulfonamide-containing piperazine moiety, which is known to enhance metabolic stability and receptor-binding affinity in drug design . Below, we compare its structural, synthetic, and functional attributes with similar pyridazinone derivatives.
Properties
Molecular Formula |
C17H21FN4O4S |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
6-(2-fluoro-4-methoxyphenyl)-2-[(4-methylsulfonylpiperazin-1-yl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C17H21FN4O4S/c1-26-13-3-4-14(15(18)11-13)16-5-6-17(23)22(19-16)12-20-7-9-21(10-8-20)27(2,24)25/h3-6,11H,7-10,12H2,1-2H3 |
InChI Key |
LJYDRGGGXBQAES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CN3CCN(CC3)S(=O)(=O)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-fluoro-4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluorinated Methoxyphenyl Group: The fluorinated methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated methoxybenzene derivative reacts with a suitable nucleophile.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction, where a piperazine derivative reacts with a suitable electrophile.
Methylsulfonyl Substitution: The methylsulfonyl group can be introduced via sulfonylation reactions, typically using reagents such as methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the pyridazinone core, potentially converting it to a dihydropyridazinone derivative.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution at the fluorinated methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: N-oxide derivatives of the piperazine moiety.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Potential use in the development of new materials or as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 6-(2-fluoro-4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The fluorinated methoxyphenyl group and the piperazine moiety may play crucial roles in binding to these targets, leading to modulation of their activity. Pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Substituent Variations in Pyridazinone Derivatives
Key Observations :
- The target compound uniquely combines a 2-fluoro-4-methoxyphenyl group (electron-withdrawing fluorine and electron-donating methoxy) with a compact methylsulfonyl-piperazine side chain. This contrasts with analogs featuring bulkier sulfonyl groups (e.g., 3,5-dimethylbenzenesulfonyl in ) or non-sulfonylated piperazines (e.g., 4-(2-fluorophenyl)piperazine in ).
Pharmacological and Functional Comparisons
Key Observations :
- The target compound ’s methylsulfonyl group likely improves aqueous solubility compared to analogs with aromatic sulfonyl groups (e.g., ), which are more lipophilic (higher logP).
- Piperazine-containing derivatives (e.g., ) often exhibit enhanced CNS activity due to improved blood-brain barrier penetration, but the methylsulfonyl moiety may reduce this by increasing polarity .
Biological Activity
The compound 6-(2-fluoro-4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is a pyridazinone derivative that has garnered interest in pharmacological research due to its diverse biological activities. Pyridazinones are known for their potential therapeutic effects, including anti-inflammatory, analgesic, antibacterial, antifungal, and anticancer properties. This article aims to explore the biological activity of this specific compound, supported by relevant research findings and data.
Structure and Properties
The molecular structure of the compound can be described as follows:
- Chemical Formula : CHFNOS
- Molecular Weight : 335.39 g/mol
Anticancer Activity
Research indicates that pyridazinone derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. For example:
- Study Findings : In vitro studies showed that the compound inhibited the growth of several cancer cell lines, including breast cancer (BT-549), leukemia (HL-60), and lung cancer (NCI-H522). The growth inhibition values (GI50) were reported to be less than 2 µM for some derivatives, indicating potent activity against these cancer types .
Antimicrobial Activity
Pyridazinones are also noted for their antimicrobial effects. The compound's structure suggests potential efficacy against bacterial and fungal infections:
- Mechanism of Action : The presence of the piperazine moiety is believed to enhance the compound's ability to penetrate microbial membranes, leading to increased antibacterial activity. Studies have reported that similar pyridazinones exhibit broad-spectrum antimicrobial properties .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of pyridazinones are well-documented. The compound has been evaluated for its ability to reduce inflammation and pain:
- Experimental Results : In animal models, the compound demonstrated significant reductions in inflammation markers and pain response when administered at therapeutic doses. This suggests a potential application in treating inflammatory diseases .
Data Tables
Case Studies
-
Case Study on Anticancer Activity :
- Researchers synthesized a series of pyridazinone derivatives similar to the target compound and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced anticancer potency, with certain derivatives showing enhanced efficacy against resistant cancer cells.
-
Case Study on Anti-inflammatory Effects :
- A study investigated the anti-inflammatory effects of a related pyridazinone in a rat model of arthritis. The compound was found to significantly reduce joint swelling and pain, suggesting its potential use as a therapeutic agent in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
